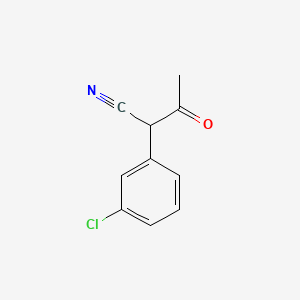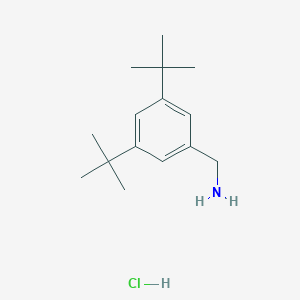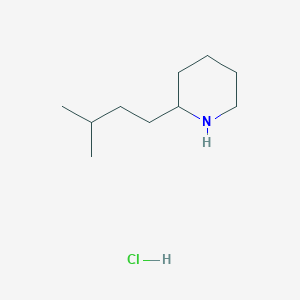
2-(3-氯苯基)-3-氧代丁腈
描述
Synthesis Analysis
The synthesis of similar compounds often involves reactions with chloroaniline . For instance, 1-(3-chlorophenyl)piperazine (mCPP) can be synthesized through the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .科学研究应用
新化合物的合成
2-(3-氯苯基)-3-氧代丁腈是多种杂环化合物的合成中一种关键的中间体,展示了它在药物化学中的多功能性和重要性。例如,它已被用于通过一系列反应(包括 Knoevenagel 缩合和 Friedlander 反应)合成 11-甲基-3,8-二取代-12-芳基-3,4,7,8,9,12-六氢-1H-chromeno[2,3-b]喹啉-1,10(2H)-二酮衍生物,展示了它在创建具有潜在生物活性的化合物中的作用 (Han et al., 2015)。
光学和电子特性
2-(3-氯苯基)-3-氧代丁腈衍生物的光学和电子特性已被广泛研究。研究重点放在分子结构、光谱表征和非线性光学 (NLO) 特性上,突出了这些化合物在材料科学中的潜力,尤其是在染料和有机半导体应用中。此类研究对于开发具有针对电子和光子的定制特性的新材料至关重要 (Wazzan et al., 2016)。
安全和危害
未来方向
The future directions for research on “2-(3-Chlorophenyl)-3-oxobutanenitrile” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be explored .
作用机制
Target of Action
The primary target of 2-(3-Chlorophenyl)-3-oxobutanenitrile, also known as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), is the oxidative phosphorylation process in cells . This compound acts as a chemical inhibitor of this process . It is a nitrile, hydrazone, and protonophore .
Mode of Action
CCCP works by causing an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . The compound acts essentially as an ionophore and reduces the ability of ATP synthase to function optimally . This disruption in the energy production process can lead to cell death .
Biochemical Pathways
The affected biochemical pathway is the electron transport chain involved in oxidative phosphorylation . CCCP disrupts this pathway, leading to a decrease in ATP production and an increase in heat production . This can have downstream effects on various cellular processes that rely on ATP for energy.
Pharmacokinetics
The metabolites identified were 2-hydrazino-3-methyl-4(3H)-quinazolinone (M1) and 3-(3-chlorophenyl)-1-phenylprop-2-en-1-one (M2) . These properties can impact the bioavailability of the compound, determining how much of the compound reaches its target site of action.
Result of Action
The result of CCCP’s action is the gradual destruction of living cells and death of the organism . This is due to the disruption of the proton gradient and the subsequent decrease in ATP production . . elegans models, suggesting a degree of hormesis .
属性
IUPAC Name |
2-(3-chlorophenyl)-3-oxobutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-7(13)10(6-12)8-3-2-4-9(11)5-8/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRQQONRVUGHLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301291106 | |
| Record name | α-Acetyl-3-chlorobenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-3-oxobutanenitrile | |
CAS RN |
14123-79-6 | |
| Record name | α-Acetyl-3-chlorobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14123-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Acetyl-3-chlorobenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[3-(3-Chlorophenyl)-2,4-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B3378293.png)






